molecular formula C10H17ClN2O2 B2357283 2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide CAS No. 331448-28-3

2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide

Cat. No.: B2357283
CAS No.: 331448-28-3
M. Wt: 232.71
InChI Key: WPVYALKGBHGBDJ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide is an organic compound with a complex structure that includes a piperidine ring, a chloroacetamide group, and a propanone moiety

Scientific Research Applications

2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of similar compounds, such as 2-chloro-N-phenylacetamide, has been studied. This compound has shown promising antifungal potential, favorable pharmacokinetic profile for oral administration, and low cytotoxic and genotoxic potential .

Safety and Hazards

The safety and hazards associated with similar compounds, such as 2-chloro-N-phenylacetamide, have been studied. This compound has shown low cytotoxic and genotoxic potential, making it a promising candidate for in vivo toxicity studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide typically involves the reaction of 2-chloroacetyl chloride with a suitable amine, such as piperidine, under basic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted with a propanone derivative to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require temperature control to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Substituted amides or thioamides.

    Hydrolysis: Carboxylic acids and amines.

    Oxidation and Reduction: N-oxides or reduced amines.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-arylacetamide: Similar structure but with an aryl group instead of a piperidine ring.

    2-chloro-N-(2-oxo-1-pyrrolidinyl)acetamide: Contains a pyrrolidine ring instead of a piperidine ring.

    2-chloro-N-(2,4-dinitrophenyl)acetamide: Contains a dinitrophenyl group instead of a piperidine ring.

Uniqueness

2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring and the propanone moiety differentiates it from other similar compounds, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O2/c1-8(12-9(14)7-11)10(15)13-5-3-2-4-6-13/h8H,2-7H2,1H3,(H,12,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVYALKGBHGBDJ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCCC1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.